C-Furan-2-yl-C-phenyl-methylamine hydrochloride

Overview

Description

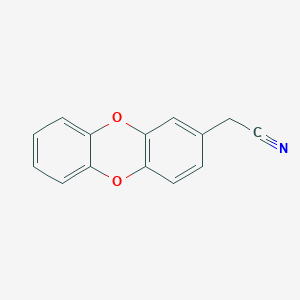

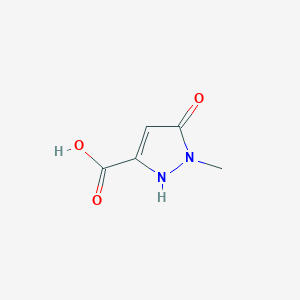

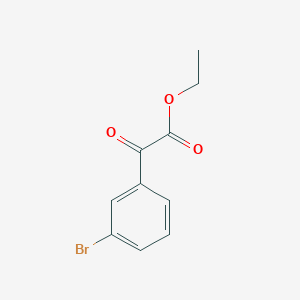

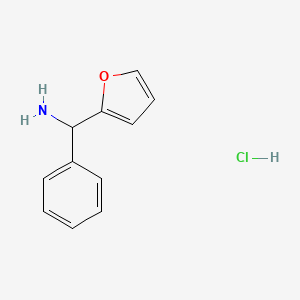

C-Furan-2-yl-C-phenyl-methylamine hydrochloride is an organic compound that features a furan ring attached to a phenyl group through a methanamine linkage

Mechanism of Action

Target of Action

The primary target of Furan-2-yl(phenyl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

Furan-2-yl(phenyl)methanamine hydrochloride interacts with SIRT2, inhibiting its activity . SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3 and PRLR . The inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride leads to changes in these processes.

Biochemical Pathways

The inhibition of SIRT2 affects various biochemical pathways. As SIRT2 is involved in the deacetylation and defatty-acylation of a variety of protein substrates, its inhibition can impact these processes and their downstream effects .

Pharmacokinetics

It has been suggested that the compound likely possesses better water solubility (clogp = 163 and cLogS = -363), which could impact its bioavailability .

Result of Action

The result of Furan-2-yl(phenyl)methanamine hydrochloride’s action is the inhibition of SIRT2. This leads to changes in the acetylation and fatty-acylation of various protein substrates, impacting cellular processes .

Biochemical Analysis

Biochemical Properties

Furan-2-yl(phenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. SIRT2 is involved in the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular metabolism . Furan-2-yl(phenyl)methanamine hydrochloride acts as an inhibitor of SIRT2, thereby influencing these biochemical processes.

Cellular Effects

Furan-2-yl(phenyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride can lead to changes in the acetylation status of histones, thereby altering gene expression patterns . This compound also affects the deacetylation of non-histone proteins, which can impact various cellular functions, including cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Furan-2-yl(phenyl)methanamine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of SIRT2, it binds to the active site of the enzyme, preventing it from deacetylating its substrates . This inhibition leads to an accumulation of acetylated proteins, which can have various downstream effects on cellular processes. Additionally, Furan-2-yl(phenyl)methanamine hydrochloride may interact with other enzymes and proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furan-2-yl(phenyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Furan-2-yl(phenyl)methanamine hydrochloride is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Furan-2-yl(phenyl)methanamine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of SIRT2 activity and the modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

Furan-2-yl(phenyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of Furan-2-yl(phenyl)methanamine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of Furan-2-yl(phenyl)methanamine hydrochloride within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Furan-2-yl(phenyl)methanamine hydrochloride is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride typically involves the reaction of furan-2-carbaldehyde with phen

Properties

IUPAC Name |

furan-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVRGSABTKZCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484008 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53387-67-0 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.